molecular formula C22H25N5O4S2 B11304220 N-(3-acetylphenyl)-2-[(4-methyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

N-(3-acetylphenyl)-2-[(4-methyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B11304220
M. Wt: 487.6 g/mol
InChI Key: HGQJQKCIZWQXKO-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-[(4-methyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-[(4-methyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound under acidic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction using a thiol reagent.

    Attachment of the Acetamide Group: The acetamide group is attached through an amidation reaction involving an amine and an acyl chloride.

    Final Coupling: The final compound is obtained by coupling the triazole derivative with the acetylphenyl group using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-2-[(4-methyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.

    Substitution: Alkyl halides, acyl chlorides, dichloromethane as a solvent.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

N-(3-acetylphenyl)-2-[(4-methyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential antimicrobial and antifungal properties, making it a candidate for the development of new pharmaceuticals.

    Biological Research: It is used in studies to understand the mechanism of action of triazole derivatives and their interactions with biological targets.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules, particularly in the pharmaceutical industry.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-[(4-methyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to inhibit the synthesis of ergosterol, a key component of fungal cell membranes, leading to antifungal activity. Additionally, the compound may interact with bacterial enzymes, disrupting their function and exhibiting antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: Another triazole derivative with antifungal properties.

    Itraconazole: A triazole antifungal agent used to treat various fungal infections.

    Voriconazole: A broad-spectrum antifungal triazole derivative.

Uniqueness

N-(3-acetylphenyl)-2-[(4-methyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is unique due to its specific structural features, such as the presence of the acetylphenyl and sulfanyl groups, which may confer distinct biological activities and pharmacokinetic properties compared to other triazole derivatives.

Properties

Molecular Formula

C22H25N5O4S2

Molecular Weight

487.6 g/mol

IUPAC Name

N-(3-acetylphenyl)-2-[[4-methyl-5-[(4-methyl-N-methylsulfonylanilino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H25N5O4S2/c1-15-8-10-19(11-9-15)27(33(4,30)31)13-20-24-25-22(26(20)3)32-14-21(29)23-18-7-5-6-17(12-18)16(2)28/h5-12H,13-14H2,1-4H3,(H,23,29)

InChI Key

HGQJQKCIZWQXKO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(CC2=NN=C(N2C)SCC(=O)NC3=CC=CC(=C3)C(=O)C)S(=O)(=O)C

Origin of Product

United States

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